molecular formula C12H8N8O2 B11053677 4,4'-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine)

4,4'-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine)

Cat. No. B11053677
M. Wt: 296.24 g/mol
InChI Key: UOVUFHGOUMVKIY-UHFFFAOYSA-N
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Description

4,4’-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of quinoxaline and oxadiazole rings, which contribute to its high energy content and stability. It has been studied for its potential use in energetic materials, pharmaceuticals, and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine) typically involves the reaction of 3,4-diaminofuran with appropriate reagents to form the desired compound. One common method includes the use of triazene bridges to link the oxadiazole rings to the quinoxaline core. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the formation of the compound .

Industrial Production Methods

While specific industrial production methods for 4,4’-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the conjugated system within the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine) involves its interaction with molecular targets through its nitrogen-rich structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. For example, it may inhibit specific enzymes or interact with DNA, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Quinoxaline-2,3-diylbis(1,2,5-oxadiazol-3-amine) stands out due to its combination of quinoxaline and oxadiazole rings, providing a unique balance of stability and reactivity

properties

Molecular Formula

C12H8N8O2

Molecular Weight

296.24 g/mol

IUPAC Name

4-[3-(4-amino-1,2,5-oxadiazol-3-yl)quinoxalin-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H8N8O2/c13-11-9(17-21-19-11)7-8(10-12(14)20-22-18-10)16-6-4-2-1-3-5(6)15-7/h1-4H,(H2,13,19)(H2,14,20)

InChI Key

UOVUFHGOUMVKIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=NON=C3N)C4=NON=C4N

Origin of Product

United States

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